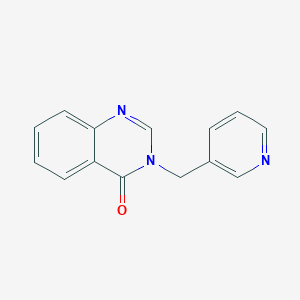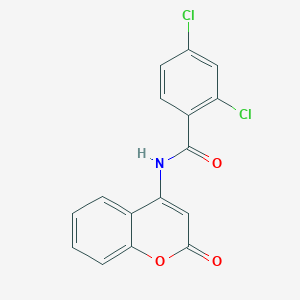
4-methyl-N-(2-oxo-2H-chromen-4-yl)pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-(2-oxo-2H-chromen-4-yl)pentanamide, also known as 4-MPCA, is a chemical compound that belongs to the class of coumarin derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
作用機序
The exact mechanism of action of 4-methyl-N-(2-oxo-2H-chromen-4-yl)pentanamide is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. 4-methyl-N-(2-oxo-2H-chromen-4-yl)pentanamide has been shown to inhibit the activity of various enzymes, including COX-2, MMPs, and HDACs, which are involved in cancer progression and inflammation.
Biochemical and Physiological Effects:
4-methyl-N-(2-oxo-2H-chromen-4-yl)pentanamide has been shown to exhibit potent biochemical and physiological effects. It has been reported to possess antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, 4-methyl-N-(2-oxo-2H-chromen-4-yl)pentanamide has been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis.
実験室実験の利点と制限
One of the major advantages of using 4-methyl-N-(2-oxo-2H-chromen-4-yl)pentanamide in lab experiments is its high potency and selectivity. It has been shown to exhibit potent pharmacological effects at low concentrations, making it an attractive candidate for drug development. However, one of the limitations of using 4-methyl-N-(2-oxo-2H-chromen-4-yl)pentanamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 4-methyl-N-(2-oxo-2H-chromen-4-yl)pentanamide. One of the key areas of focus is the development of novel analogs with improved pharmacological properties. Additionally, further studies are needed to elucidate the exact mechanism of action of 4-methyl-N-(2-oxo-2H-chromen-4-yl)pentanamide and its potential applications in other diseases, such as neurodegenerative disorders. Furthermore, the development of new drug delivery systems for 4-methyl-N-(2-oxo-2H-chromen-4-yl)pentanamide could improve its solubility and bioavailability, making it a more effective therapeutic agent.
合成法
The synthesis of 4-methyl-N-(2-oxo-2H-chromen-4-yl)pentanamide involves the reaction of 4-hydroxycoumarin with 4-methylpentanoyl chloride in the presence of a catalyst, such as triethylamine or pyridine. The resulting product is purified by column chromatography, and the final compound is obtained in high yield and purity.
科学的研究の応用
4-methyl-N-(2-oxo-2H-chromen-4-yl)pentanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to exhibit potent anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, 4-methyl-N-(2-oxo-2H-chromen-4-yl)pentanamide has been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines.
特性
分子式 |
C15H17NO3 |
|---|---|
分子量 |
259.3 g/mol |
IUPAC名 |
4-methyl-N-(2-oxochromen-4-yl)pentanamide |
InChI |
InChI=1S/C15H17NO3/c1-10(2)7-8-14(17)16-12-9-15(18)19-13-6-4-3-5-11(12)13/h3-6,9-10H,7-8H2,1-2H3,(H,16,17) |
InChIキー |
ZFTFRWNMNZXYKX-UHFFFAOYSA-N |
SMILES |
CC(C)CCC(=O)NC1=CC(=O)OC2=CC=CC=C21 |
正規SMILES |
CC(C)CCC(=O)NC1=CC(=O)OC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-benzyl-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2H-chromen-2-one](/img/structure/B252022.png)

![2,5-dichloro-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B252033.png)

![N-{2-[(phenylsulfonyl)amino]ethyl}pyrazine-2-carboxamide](/img/structure/B252035.png)
![N-[2-(2-naphthoylamino)ethyl]-2-pyrazinecarboxamide](/img/structure/B252037.png)
![N-{2-[(biphenyl-4-ylcarbonyl)amino]ethyl}pyrazine-2-carboxamide](/img/structure/B252039.png)
![6-methyl-N-[2-(2-naphthoylamino)ethyl]nicotinamide](/img/structure/B252040.png)
![6-methyl-N-{2-[(3-pyridinylcarbonyl)amino]ethyl}nicotinamide](/img/structure/B252043.png)
![N-(2-{[(3,4-dimethylphenyl)carbonyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B252044.png)
![5-bromo-N-{2-[(2-thienylcarbonyl)amino]ethyl}-2-furamide](/img/structure/B252045.png)
![N-(2-{[(2-methoxy-3-methylphenyl)carbonyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B252047.png)
![N-(2-{[(4-chloro-3-methylphenoxy)acetyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B252048.png)
![N-{2-[(naphthalen-2-ylcarbonyl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B252049.png)